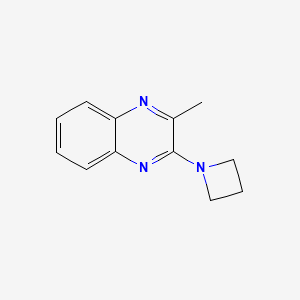

2-(Azetidin-1-yl)-3-methylquinoxaline

Description

Contextualization within Quinoxaline (B1680401) Chemistry: Significance and Structural Elements

Quinoxaline, a fused heterocycle consisting of a benzene (B151609) ring and a pyrazine (B50134) ring, is a prominent scaffold in medicinal chemistry. mdpi.comnih.gov The quinoxaline nucleus is a versatile structural motif found in a wide array of pharmacologically active compounds. nih.govontosight.ai Its significance stems from its ability to serve as a platform for the development of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. mdpi.comnih.gov

The structural framework of quinoxaline is characterized by its aromatic nature and the presence of two nitrogen atoms. mdpi.com This arrangement allows for a variety of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties. researchgate.net The benzene ring fused to the pyrazine ring creates a rigid, planar system that can engage in various intermolecular interactions with biological targets. mdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, further contributing to molecular recognition processes. ontosight.ai

The versatility of the quinoxaline scaffold is evident in the numerous approved drugs and clinical candidates that incorporate this moiety. wikipedia.org The continued exploration of novel quinoxaline derivatives is driven by the potential to discover new therapeutic agents with improved efficacy and novel mechanisms of action. researchgate.net The introduction of various substituents onto the quinoxaline core allows for the modulation of its electronic and steric properties, which in turn influences its biological activity. researchgate.net

Azetidine (B1206935) Moiety as a Strained Heterocycle: Academic Implications of Ring Strain

The azetidine moiety, a four-membered saturated nitrogen-containing heterocycle, is a unique and increasingly important building block in organic synthesis and medicinal chemistry. rsc.orgrsc.orgresearchwithrutgers.com Its defining characteristic is the considerable ring strain of approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain endows azetidines with a unique reactivity profile that can be harnessed for various chemical transformations. rsc.orgrsc.orgresearchwithrutgers.com

From an academic perspective, the ring strain of azetidines has several important implications. It facilitates ring-opening reactions, providing a pathway to more complex molecular architectures that would be challenging to synthesize through other means. beilstein-journals.orgnih.gov This strain-driven reactivity makes azetidines valuable synthetic intermediates. rsc.orgrsc.orgresearchwithrutgers.com Despite their strain, azetidines are generally more stable and easier to handle than their three-membered counterparts, aziridines, making them more practical for synthetic applications. rsc.orgrsc.orgresearchwithrutgers.com

In the context of drug design, the azetidine ring offers several advantages. Its rigid, three-dimensional structure can be used to control the conformation of a molecule, leading to improved binding affinity and selectivity for a biological target. nih.gov The incorporation of an azetidine moiety can also influence a molecule's physicochemical properties, such as its solubility and metabolic stability. nih.gov The presence of the nitrogen atom provides a handle for further functionalization and can also serve as a key interaction point with biological macromolecules. nih.gov The unique combination of stability and reactivity makes the azetidine scaffold a valuable tool for medicinal chemists seeking to develop novel therapeutics. nih.gov

Overview of Research Trajectories for Novel Complex Organic Compounds

The investigation of novel complex organic compounds, such as 2-(Azetidin-1-yl)-3-methylquinoxaline, typically follows a well-defined research trajectory that encompasses synthesis, characterization, and the evaluation of its properties. The initial and most critical step is the development of efficient and selective synthetic methodologies. mdpi.comijrpr.com This often involves the exploration of various synthetic routes, including multi-component reactions, domino reactions, and the use of modern synthetic techniques like microwave-assisted synthesis to optimize reaction conditions and yields. ijrpr.comnih.gov

Once a novel compound is synthesized, its structural characterization is of paramount importance. A combination of spectroscopic techniques is employed to elucidate the molecular structure with high confidence. sciepub.comworldscientific.comrsc.org These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and spatial arrangement of atoms. britannica.comnih.gov

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule. sciepub.com

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. britannica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. britannica.com

In addition to experimental characterization, computational methods play an increasingly vital role in the study of novel compounds. nih.govnih.govfrontiersin.orgazolifesciences.com Molecular modeling and computational chemistry can be used to predict the three-dimensional structure of a molecule, analyze its electronic properties, and simulate its interactions with biological targets. frontiersin.orgmdpi.com These computational studies can provide valuable insights that guide further experimental work. nih.govnih.govfrontiersin.orgazolifesciences.com

The final phase of the research trajectory often involves the evaluation of the compound's biological or material properties. ijrpr.com This can include screening for pharmacological activity against a panel of biological targets or investigating its potential applications in materials science. mdpi.comresearchgate.net The data obtained from these studies can then be used to establish structure-activity relationships (SAR), which are crucial for the rational design of new and improved derivatives. researchgate.net

Scope and Objectives of Academic Inquiry for this compound

The academic inquiry into a novel compound like this compound is driven by a set of well-defined objectives aimed at understanding its chemical, physical, and potential biological properties. The primary scope of such research is to contribute new knowledge to the field of heterocyclic chemistry and to explore the potential of this unique molecular architecture.

The key objectives of academic inquiry for this compound would likely include:

Synthesis and Optimization: To develop a novel and efficient synthetic route for the preparation of this compound. This would involve the optimization of reaction conditions to achieve high yields and purity. nih.gov

Structural Elucidation: To unambiguously confirm the structure of the synthesized compound using a combination of advanced spectroscopic techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy. nih.gov

Physicochemical Characterization: To determine the key physicochemical properties of the compound, such as its melting point, solubility, and stability.

Computational Modeling: To perform in silico studies to understand the molecule's three-dimensional conformation, electronic properties, and potential interactions with biological macromolecules. nih.gov

Exploration of Chemical Reactivity: To investigate the chemical reactivity of the compound, particularly focusing on the interplay between the electron-deficient quinoxaline ring and the strained azetidine moiety.

Preliminary Biological Evaluation: To conduct initial in vitro screening of the compound for a range of biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties, based on the known pharmacological profiles of quinoxaline and azetidine derivatives. mdpi.comnih.gov

The overarching goal of such an academic investigation would be to provide a comprehensive understanding of this novel heterocyclic system, thereby laying the groundwork for future research and potential applications in medicinal chemistry or materials science.

Data Tables

Table 1: Spectroscopic Data for a Hypothetical this compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the quinoxaline ring, a singlet for the methyl group, and multiplets for the methylene (B1212753) protons of the azetidine ring. |

| ¹³C NMR | Resonances for the carbon atoms of the quinoxaline core, the methyl group, and the azetidine ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H, C=N, and C=C bonds. |

Table 2: Research Objectives for this compound

| Objective | Methodology |

| Synthesis | Development of a multi-step synthetic pathway, optimization of reaction conditions (solvent, temperature, catalyst). |

| Characterization | NMR, MS, IR, and UV-Vis spectroscopy. |

| Computational Analysis | Density Functional Theory (DFT) calculations, molecular docking simulations. |

| Biological Screening | In vitro assays against selected cancer cell lines or microbial strains. |

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)-3-methylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9-12(15-7-4-8-15)14-11-6-3-2-5-10(11)13-9/h2-3,5-6H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDKIPVMVBNAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Studies of 2 Azetidin 1 Yl 3 Methylquinoxaline

Mechanistic Investigations of Azetidine (B1206935) Ring Reactivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a primary driver for its reactivity. nih.govub.bw This inherent strain makes the C-N bonds susceptible to cleavage under various conditions, leading to a range of chemical transformations not typically observed in larger, more stable ring systems. nih.gov

Strain-release is a fundamental concept governing the reactivity of small ring systems like azetidines. beilstein-journals.org These reactions are energetically favorable as they relieve the steric and angular strain of the four-membered ring. nih.govbeilstein-journals.org The energy stored in the strained ring facilitates reactions that might otherwise require harsh conditions. beilstein-journals.org Methodologies such as photocatalytic radical processes and the addition of nucleophilic organometallic species can initiate strain-release pathways, leading to the formation of more complex, functionalized molecules. unife.itrsc.orgresearchgate.net In the context of 2-(Azetidin-1-yl)-3-methylquinoxaline, the azetidine moiety can be targeted by reagents that exploit this strain, leading to functionalization or rearrangement. The "build and release" approach, where a strained ring is first constructed and then strategically opened, exemplifies a modern synthetic strategy that leverages this intrinsic reactivity. beilstein-journals.org

| Reaction Type | Driving Force | Typical Methods | Outcome |

| Strain-Release Arylation | Relief of ring strain | Addition of organometallic reagents to in situ generated azabicyclobutanes | Selective formation of 3-arylated azetidines. rsc.org |

| Radical Strain-Release | Relief of ring strain | Photocatalysis with an organic photosensitizer | Access to difunctionalized azetidines in a single step. unife.itresearchgate.net |

| Multicomponent Synthesis | Strain-release ring-opening of azabicyclo[1.1.0]butane | beilstein-journals.orgmagtech.com.cn-Brook rearrangement/anion relay sequence | Modular synthesis of diverse, substituted azetidines. nih.gov |

This table summarizes general strain-release strategies applicable to azetidine derivatives.

The most common reactions involving the azetidine ring are nucleophilic ring-opening reactions. magtech.com.cn Due to the inherent strain, the C-N bonds of the azetidine ring are more susceptible to cleavage compared to larger heterocyclic systems. magtech.com.cn These reactions often require activation of the azetidine, typically through protonation or the use of a Lewis acid, which enhances the electrophilicity of the ring carbons. nih.govmagtech.com.cn

The regioselectivity of the ring-opening is a critical aspect, heavily influenced by the electronic and steric properties of both the substituents on the azetidine ring and the incoming nucleophile. magtech.com.cn Nucleophiles generally attack at the carbon atom adjacent to the nitrogen. magtech.com.cn In unsymmetrical azetidines, sterically demanding nucleophiles tend to attack the less substituted carbon, whereas electronic effects can direct the attack to a more substituted but electronically activated carbon (e.g., benzylic position). magtech.com.cn In the case of this compound, a nucleophilic attack could potentially occur at either of the CH2 groups of the azetidine ring, with the specific outcome depending on the reaction conditions and the nature of the nucleophile. Acid-mediated intramolecular ring-opening by a pendant nucleophilic group is also a documented decomposition pathway for certain N-substituted azetidines. nih.gov

Beyond simple ring-opening, the azetidine moiety can undergo ring-expansion reactions to form larger, five- or six-membered heterocyclic systems. ub.bwmagtech.com.cn These transformations are also driven by the release of ring strain and provide a synthetic route to valuable scaffolds. rsc.org For instance, acid-promoted ring expansion of 2,2-disubstituted azetidines can yield 6,6-disubstituted 1,3-oxazinan-2-ones. rsc.orgresearchgate.net Such processes typically involve the cleavage of a C-N bond followed by the incorporation of atoms from a reactant or a rearranging substituent to form the larger ring. While specific studies on this compound are not detailed, the general principles suggest that under appropriate acidic or catalytic conditions, the azetidine ring could potentially be expanded to a pyrrolidine (B122466) or piperazine (B1678402) derivative fused to the quinoxaline (B1680401) core.

Reactivity of the Quinoxaline Scaffold

The quinoxaline ring system is a fused heterocycle composed of a benzene (B151609) ring and a pyrazine (B50134) ring. The presence of the two electron-withdrawing nitrogen atoms in the pyrazine ring significantly influences the electronic properties and reactivity of the entire scaffold, making it electron-deficient.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org However, the quinoxaline system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the pyrazine ring. Consequently, SEAr reactions on quinoxaline require more forcing conditions than on benzene itself.

When substitution does occur, it happens preferentially on the benzene ring portion of the scaffold (positions 5, 6, 7, and 8). The position of the incoming electrophile is directed by the substituents already present. In this compound, there are two substituents to consider:

3-methyl group: An alkyl group, which is a weakly activating, ortho- and para-director. libretexts.org

2-(Azetidin-1-yl) group: An amino group, which is a strongly activating, ortho- and para-director.

The combined effect of these two groups would strongly direct incoming electrophiles to positions 5, 6, 7, and 8, with the precise distribution depending on the interplay between their electronic and steric influences. The powerful activating and directing effect of the amino (azetidinyl) group would likely dominate.

| Substituent at C-2/C-3 | Activating/Deactivating | Directing Effect | Predicted Major Positions for SEAr |

| -CH3 | Activating | Ortho, Para | Directs towards C-5 and C-7 |

| -N(CH2)3 | Strongly Activating | Ortho, Para | Directs towards C-6 and C-8 |

This table predicts the directing effects of the substituents on the benzene ring of the quinoxaline scaffold.

The electron-deficient character of the quinoxaline ring, particularly the pyrazine portion, makes it highly susceptible to nucleophilic attack. rsc.orgresearchgate.net This is in contrast to its deactivated nature towards electrophiles. Nucleophilic aromatic substitution (SNAr) can occur, especially at the C-2 and C-3 positions, which are α to the ring nitrogens.

In this compound, the C-2 and C-3 positions are already substituted. While the azetidinyl group could potentially act as a leaving group in the presence of a very strong nucleophile, a more common reaction is the nucleophilic substitution of hydrogen (VNS) at an unsubstituted position on the pyrazine ring if one were available. rsc.org However, since both C-2 and C-3 are substituted, nucleophilic attack might be directed to other parts of the molecule. Studies on 2-monosubstituted quinoxalines show that strong alkyl nucleophiles can react at the 3-position. nih.gov The steric and electronic properties of the existing substituents play a significant role in determining the feasibility and outcome of such reactions. nih.gov For instance, bulky substituents can hinder the approach of a nucleophile. nih.gov

Oxidative and Reductive Transformations

The quinoxaline nucleus and the azetidine ring within this compound present distinct sites for oxidative and reductive transformations.

Oxidative Transformations: The nitrogen atoms of the quinoxaline ring are susceptible to oxidation, typically leading to the formation of N-oxides. Treatment with oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide can yield the corresponding mono-N-oxide or di-N-oxide. The azetidine ring is generally more resistant to oxidation under these conditions. However, stronger oxidizing agents or different reaction conditions could potentially lead to the oxidation of the azetidine nitrogen or even ring-opening reactions, although such transformations are less common for simple N-alkyl azetidines.

Reductive Transformations: The quinoxaline ring can undergo reduction under various conditions. Catalytic hydrogenation, for instance, can lead to the saturation of the pyrazine ring, yielding a tetrahydroquinoxaline derivative. The specific outcome often depends on the catalyst, pressure, and temperature used. The azetidine ring is generally stable to typical catalytic hydrogenation conditions used for aromatic heterocycles.

Reductive cleavage of the azetidine ring is also a possibility, though it typically requires more forcing conditions, such as treatment with strong reducing agents or specific catalytic systems designed for ring-opening of strained heterocycles.

| Transformation | Reagent/Condition | Expected Product |

| Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

| Reduction | H₂/Pd or Pt | 2-(Azetidin-1-yl)-3-methyl-1,2,3,4-tetrahydroquinoxaline |

Intermolecular and Intramolecular Reaction Pathways

The presence of both a π-deficient quinoxaline system and a strained azetidine ring allows for a variety of potential intermolecular and intramolecular reactions.

Cycloaddition Reactions Involving the Azetidine or Quinoxaline Rings

While no specific cycloaddition reactions for this compound have been documented, the reactivity of each heterocyclic component suggests potential pathways.

The quinoxaline ring, being electron-deficient, can potentially act as a dienophile or a heterodienophile in Diels-Alder reactions, particularly when activated by electron-withdrawing groups. However, the electron-donating nature of the azetidinyl group at the 2-position may reduce its dienophilic character. Conversely, under certain conditions, quinoxalines can act as dienes. For instance, a study on 2,3-dimethylquinoxaline (B146804) showed its participation in a Diels-Alder reaction with maleic anhydride, though this is not a common reaction pathway for quinoxalines in general. rsc.org

The strained azetidine ring can also participate in cycloaddition reactions. For example, azetidines can undergo [2+2] photocycloadditions. rsc.org Furthermore, the generation of azomethine ylides from azetidinium salts followed by [3+2] cycloaddition with various dipolarophiles is a known method for the synthesis of pyrrolidine-containing spirocycles. mdpi.comresearchgate.netnih.govrsc.org It is conceivable that this compound could be derivatized to an azetidinium salt and subsequently undergo such cycloaddition reactions.

| Cycloaddition Type | Reacting Moiety | Potential Reactant | Potential Product Class |

| [4+2] Diels-Alder | Quinoxaline (as diene) | Dienophile (e.g., maleic anhydride) | Adduct with a new six-membered ring |

| [3+2] Dipolar Cycloaddition | Azetidine (as precursor to azomethine ylide) | Dipolarophile (e.g., alkene, alkyne) | Spirocyclic pyrrolidine derivative |

| [2+2] Photocycloaddition | Azetidine | Alkene | Fused or spirocyclic cyclobutane |

Tandem and Cascade Reaction Sequences

Specific tandem or cascade reactions involving this compound are not described in the literature. However, the chemistry of quinoxaline derivatives suggests potential for such sequences. For instance, tandem reactions have been developed for the synthesis of quinoxaline derivatives themselves, such as the tandem oxidative azidation/cyclization of N-arylenamines. nih.gov Multi-component tandem reactions involving quinoxalin-2(1H)-ones are also known, showcasing the ability of the quinoxaline scaffold to participate in complex transformations. mdpi.com

A hypothetical tandem reaction could involve an initial functionalization of the quinoxaline ring, which then triggers a subsequent reaction involving the azetidine moiety, or vice versa. For example, a reaction could be initiated at the quinoxaline ring that leads to an intermediate which then undergoes an intramolecular cyclization with the azetidine ring.

Influence of Substituents on Reaction Profiles

The reactivity of this compound is significantly influenced by its substituents: the azetidin-1-yl group at the C2 position and the methyl group at the C3 position.

The azetidin-1-yl group , being an amino substituent, acts as an electron-donating group. This increases the electron density of the quinoxaline ring system, particularly at the ortho and para positions relative to its point of attachment. This electronic effect can influence the regioselectivity of electrophilic substitution reactions, should they occur on the benzene portion of the quinoxaline. More importantly, it can affect the nucleophilicity of the quinoxaline nitrogens and the susceptibility of the pyrazine ring to nucleophilic attack. Generally, electron-donating groups can deactivate the ring towards nucleophilic aromatic substitution.

The methyl group at the C3 position is also an electron-donating group, further increasing the electron density of the quinoxaline ring. Sterically, the methyl group can hinder reactions at the adjacent C2-azetidinyl group and the N4 atom of the quinoxaline ring.

The combined electronic effects of the azetidinyl and methyl groups make the pyrazine ring more electron-rich compared to unsubstituted quinoxaline, which could alter its behavior in redox and cycloaddition reactions. For instance, the increased electron density might make oxidation to the N-oxide easier but could render the ring less reactive as a dienophile in Diels-Alder reactions.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Reactivity |

| Azetidin-1-yl | C2 | Electron-donating | Moderate | Increases electron density of the quinoxaline ring; may direct electrophilic attack on the benzene ring; may hinder reactions at N1. |

| Methyl | C3 | Electron-donating | Moderate | Further increases electron density; sterically hinders reactions at C2 and N4. |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methyl group, the azetidine (B1206935) ring, and the quinoxaline (B1680401) core. The methyl protons would likely appear as a singlet in the upfield region. The protons of the azetidine ring would exhibit a more complex pattern, typically two triplets, due to geminal and vicinal coupling. The aromatic protons of the quinoxaline ring would resonate in the downfield region, displaying a characteristic pattern of doublets and triplets reflecting their coupling relationships.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct resonances for the methyl carbon, the carbons of the azetidine ring, and the carbons of the quinoxaline core. The chemical shifts would be indicative of the electronic environment of each carbon atom.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. Cross-peaks would be observed between vicinally coupled protons, confirming the connectivity within the quinoxaline and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the one-bond correlations between protons and their directly attached carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about long-range (two- or three-bond) correlations between protons and carbons. This would be instrumental in confirming the connection between the azetidine ring and the quinoxaline core, for instance, by observing a correlation between the protons on the azetidine ring adjacent to the nitrogen and the C2 carbon of the quinoxaline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can provide valuable information about the preferred conformation of the molecule in solution, for example, the spatial relationship between the azetidine ring and the methyl group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of 2-(Azetidin-1-yl)-3-methylquinoxaline. By measuring the mass-to-charge ratio (m/z) with high accuracy, the exact molecular formula can be confirmed.

While specific HRMS data for the title compound is not available, analysis of related structures suggests a predictable fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) would be prominent. Key fragmentation pathways would likely involve the cleavage of the azetidine ring and the loss of the methyl group. Common fragments would include the quinoxaline core and various fragments of the azetidine ring. A detailed analysis of these fragments would provide further confirmation of the molecular structure.

Table 1: Predicted HRMS Data and Major Fragments for this compound

| Fragment | Predicted m/z | Description |

| [C₁₂H₁₃N₃]⁺ | 199.1109 | Molecular Ion |

| [C₁₁H₁₀N₃]⁺ | 184.0875 | Loss of methyl group (CH₃) |

| [C₉H₇N₂]⁺ | 143.0609 | Quinoxaline core |

| [C₃H₆N]⁺ | 56.0500 | Azetidinyl fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups and vibrational modes present in this compound.

The IR spectrum is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations of the quinoxaline ring would appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and azetidine groups would be observed between 2850 and 3000 cm⁻¹. The C=N stretching vibration of the quinoxaline ring would likely be found in the 1620-1500 cm⁻¹ region. The C-N stretching vibrations of the azetidine ring would appear in the 1250-1020 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations of the quinoxaline core would give rise to strong signals in the Raman spectrum.

Table 2: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=N Stretch (Quinoxaline) | 1620-1500 | IR, Raman |

| Aromatic Ring Stretch | 1600-1450 | IR, Raman |

| C-N Stretch (Azetidine) | 1250-1020 | IR |

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is anticipated to be governed by a combination of intermolecular interactions. Analysis of similar quinoxaline structures reveals the importance of π-π stacking interactions between the aromatic quinoxaline rings of adjacent molecules. nih.gov These interactions are a significant driving force in the crystal packing of aromatic heterocyclic compounds.

Bond Lengths, Bond Angles, and Torsional Angles within the Molecular Framework

Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that the specific experimental data for the bond lengths, bond angles, and torsional angles of this compound are not publicly available. The crystal structure of this particular compound has not been reported, and therefore, precise, experimentally determined geometric parameters cannot be provided at this time.

The generation of accurate data tables and a detailed discussion of the molecular framework for this compound would necessitate single-crystal X-ray diffraction analysis. This technique would provide the definitive three-dimensional coordinates of each atom within the molecule, from which all bond lengths, bond angles, and torsional angles could be calculated. Without such experimental data, any discussion of these parameters would be speculative.

For illustrative purposes, general bond lengths and angles for quinoxaline and azetidine ring systems can be found in the chemical literature. However, the specific substitutions and their electronic effects in this compound would influence the final molecular geometry.

Therefore, the detailed research findings and interactive data tables for the bond lengths, bond angles, and torsional angles of this compound cannot be generated as the primary experimental data is not available.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy levels within the molecule.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of various molecular properties, including spectroscopic parameters.

These methods can be used to simulate vibrational spectra (infrared and Raman), which arise from the vibrations of atoms within the molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. Similarly, ab initio methods can predict nuclear magnetic resonance (NMR) chemical shifts, which are sensitive to the local electronic environment of each nucleus.

A detailed search of the scientific literature did not yield any specific studies that have employed ab initio methods to predict the spectroscopic parameters of 2-(Azetidin-1-yl)-3-methylquinoxaline.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational dynamics and flexibility of a molecule.

Conformational Landscape Exploration

For a flexible molecule like this compound, which contains a non-planar azetidine (B1206935) ring and a rotatable bond connecting it to the quinoxaline (B1680401) core, MD simulations would be invaluable for exploring its conformational landscape . This involves identifying the various low-energy conformations (conformers) that the molecule can adopt and the energy barriers between them. Understanding the accessible conformations is crucial, as the biological activity or material properties of a molecule can be highly dependent on its shape.

Simulations of Molecular Interactions (e.g., with solvents, other small molecules)

A significant advantage of MD simulations is their ability to model the interactions of a molecule with its environment. By placing this compound in a simulation box filled with solvent molecules (e.g., water), it is possible to study its solvation behavior and the influence of the solvent on its conformation and dynamics. Furthermore, MD simulations can be used to investigate the interactions of the molecule with other small molecules or biomacromolecules, such as proteins or nucleic acids. This can provide insights into potential binding modes and affinities, which is particularly relevant in the context of drug design.

Despite the utility of these methods, a comprehensive search of the scientific literature did not reveal any published molecular dynamics simulation studies specifically focused on this compound. Therefore, no specific data on its conformational landscape, flexibility, or molecular interactions from MD simulations can be reported at this time.

Molecular Docking and Binding Mode Analysis (focused on chemical interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand (potential drug) and a protein receptor. The analysis focuses on identifying key chemical interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.

The primary goal of molecular docking is to predict the binding site on a receptor and estimate the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower binding energy typically indicates a more stable and favorable interaction. For quinoxaline derivatives, studies have shown significant binding affinity to various protein targets, including enzymes like kinases and topoisomerases. rsc.org

Table 1: Illustrative Binding Affinities of Quinoxaline Analogs with Protein Targets This table presents data from related quinoxaline compounds to illustrate the concept, as specific data for this compound is not available.

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2-Substituted-Quinoxaline Analog | Topoisomerase II | -8.5 | rsc.org |

| 2-Substituted-Quinoxaline Analog | EGFR | -7.9 | rsc.org |

| Tetrazolo[1,5-a]quinoxalin-4-yl Derivative | EGFR (PDB: 4HJO) | -12.03 | nih.gov |

| Thiazolidinone-Quinoxaline Derivative | Acetylcholinesterase Model | -10.54 | researchgate.net |

Beyond predicting affinity, docking analysis provides a detailed view of the chemical binding patterns. This includes identifying the specific amino acid residues in the receptor's active site that interact with the ligand.

For quinoxaline derivatives, common interactions include:

Hydrogen Bonds: The nitrogen atoms of the quinoxaline ring are common hydrogen bond acceptors, often interacting with residues like lysine, arginine, or asparagine in the protein's active site. researchgate.net

Hydrophobic Interactions: The fused benzene (B151609) ring of the quinoxaline core provides a large surface area for hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

In the case of this compound, the azetidinyl group could potentially form hydrogen bonds, while the methyl group and the bicyclic quinoxaline core would establish hydrophobic and van der Waals contacts, anchoring the molecule within the binding site.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative structure-reactivity relationship (QSRR) models are mathematical models that attempt to predict the reactivity of a chemical compound based on its molecular structure. mdpi.com These models correlate calculated molecular descriptors (numerical representations of molecular properties) with experimentally determined reactivity, such as reaction rates or equilibrium constants.

QSRR models are built by calculating a wide range of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to find a correlation with their known reactivity. nih.gov Once a robust model is developed and validated, it can be used to predict the reactivity of new, untested compounds within the same chemical class.

For a compound like this compound, a QSRR model could predict its susceptibility to various chemical reactions, such as oxidation, reduction, or nucleophilic substitution. The molecular descriptors used in such a model would quantify its electronic, steric, and thermodynamic properties.

Key types of molecular descriptors relevant for a QSRR model of this compound would include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to act as an electron donor or acceptor, respectively. Atomic charges on the quinoxaline nitrogen and carbon atoms would also be critical.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching.

Quantum Chemical Descriptors: Properties like dipole moment, polarizability, and hydration energy can provide insight into the molecule's intermolecular interactions and behavior in different solvent environments.

By establishing a relationship between these descriptors and known reaction outcomes for a series of quinoxaline derivatives, a QSRR model could predict, for instance, how readily the azetidine ring might be opened or how susceptible the quinoxaline core is to electrophilic attack.

Table 2: Examples of Molecular Descriptors for Hypothetical QSRR Modeling This table illustrates the types of descriptors that would be calculated for this compound in a QSRR study.

| Descriptor Class | Specific Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO Energy | Susceptibility to electrophilic attack |

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |

| Electronic | Dipole Moment | Molecular polarity |

| Topological | Molecular Weight | Size of the molecule |

| Topological | Topological Polar Surface Area (TPSA) | Polarity and potential for H-bonding |

| Quantum Chemical | Hydration Energy | Solubility and interaction with water |

Advanced Derivatization and Scaffold Functionalization Research

Synthesis of Analogues with Structural Modifications on the Azetidine (B1206935) Ring

The synthesis of analogues of 2-(Azetidin-1-yl)-3-methylquinoxaline with a focus on modifying the azetidine ring is a key area of research aimed at exploring the structure-activity relationships of this compound class. One common approach begins with the synthesis of 2-chloro-3-methylquinoxaline (B189447), which serves as a versatile precursor. This intermediate can be prepared by refluxing 2-hydroxy-3-methylquinoxaline (B154303) with phosphoryl chloride (POCl₃). The subsequent reaction of 2-chloro-3-methylquinoxaline with various substituted azetidines allows for the introduction of diverse functionalities on the four-membered ring.

For instance, reacting 2-chloro-3-methylquinoxaline with commercially available or synthetically prepared substituted azetidines in the presence of a suitable base and solvent system can yield a library of analogues. Modifications on the azetidine ring can include alkyl, aryl, hydroxyl, or amino groups at the 2- and 3-positions. The reaction conditions, such as temperature and reaction time, are optimized to ensure high yields and minimize side products.

Another synthetic route involves the [2+2] cycloaddition reaction between an appropriately substituted imine derived from the quinoxaline (B1680401) core and a ketene. This method allows for the formation of azetidin-2-one (B1220530) (β-lactam) rings, which can then be further modified or reduced to the corresponding azetidines. While this approach is more complex, it offers greater control over the substitution pattern on the azetidine ring.

| Starting Material | Reagent | Product | Key Transformation |

| 2-Hydroxy-3-methylquinoxaline | POCl₃ | 2-Chloro-3-methylquinoxaline | Chlorination |

| 2-Chloro-3-methylquinoxaline | Substituted Azetidine | 2-(Substituted azetidin-1-yl)-3-methylquinoxaline | Nucleophilic Aromatic Substitution |

| Quinoxaline-derived imine | Ketene | 2-(Azetidin-2-on-1-yl)-3-methylquinoxaline | [2+2] Cycloaddition |

Functionalization of the Quinoxaline Heterocycle

Functionalization of the quinoxaline heterocycle in this compound opens up avenues for fine-tuning the electronic and steric properties of the molecule. The benzene (B151609) ring of the quinoxaline moiety is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing substituents on the ring.

For example, nitration of this compound using a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring. The resulting nitro-substituted derivative can then be reduced to an amino group, which serves as a handle for further functionalization, such as acylation or diazotization followed by substitution.

Direct C-H functionalization has also emerged as a powerful tool for modifying the quinoxaline core. nih.gov Transition-metal-catalyzed reactions can enable the introduction of various functional groups at specific C-H bonds, offering a more atom-economical and efficient approach compared to traditional methods. nih.gov

| Reaction Type | Reagents | Functional Group Introduced |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Halogenation | X₂/Lewis Acid | -X (Cl, Br, I) |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR |

| Reduction of Nitro Group | H₂/Pd-C or Sn/HCl | -NH₂ |

Incorporation into Polycyclic and Macrocyclic Systems

The incorporation of the this compound scaffold into larger polycyclic and macrocyclic systems is an area of interest for the development of molecules with unique three-dimensional structures and potentially enhanced biological activities. One strategy involves the synthesis of derivatives bearing reactive functional groups on either the quinoxaline or azetidine moiety, which can then be used in cyclization reactions.

For instance, a derivative of this compound with a terminal alkyne and an azide (B81097) group at appropriate positions could undergo an intramolecular [3+2] cycloaddition (a "click" reaction) to form a triazole-fused polycyclic system. Similarly, ring-closing metathesis (RCM) of a derivative with two terminal alkene chains can be employed to construct macrocyclic structures.

The synthesis of such complex molecules requires careful planning of the synthetic route to ensure that the key cyclization step proceeds efficiently. The conformational properties of the resulting polycyclic or macrocyclic systems can be studied using various spectroscopic techniques and computational modeling.

Stereoselective Synthesis of Enantiomeric Forms

The stereoselective synthesis of enantiomeric forms of this compound is crucial when the molecule contains stereocenters, as different enantiomers can exhibit distinct biological activities. If the azetidine ring is substituted, for example at the 2- or 3-position, a chiral center is introduced.

One approach to obtaining enantiomerically pure compounds is through the use of chiral starting materials. For instance, a chiral substituted azetidine can be used in the reaction with 2-chloro-3-methylquinoxaline to yield a specific enantiomer of the final product. Alternatively, a racemic mixture of the final product can be synthesized and then resolved into its individual enantiomers using techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

Asymmetric catalysis offers another powerful method for stereoselective synthesis. A prochiral substrate can be converted into a chiral product with high enantioselectivity using a chiral catalyst. For example, an asymmetric version of the [2+2] cycloaddition reaction mentioned earlier could be developed using a chiral catalyst to produce an enantiomerically enriched azetidin-2-one intermediate.

| Method | Description |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. |

Future Directions in Chemical Research on 2 Azetidin 1 Yl 3 Methylquinoxaline

Exploration of Novel Catalytic Approaches for Synthesis

One promising avenue is the use of heterogeneous catalysts, which offer advantages in terms of separation and recyclability. orientjchem.org For instance, alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, have demonstrated high activity for quinoxaline (B1680401) synthesis at room temperature under mild conditions. nih.gov Future studies could adapt these solid acid catalysts for the synthesis of the target compound. Another area of focus will be the application of transition-metal catalysts. Lewis acids like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been shown to be effective, affordable, and easy-to-handle catalysts for producing quinoxaline derivatives in ethanol at room temperature. researchgate.netorientjchem.org Further investigation into copper- and palladium-catalyzed cross-coupling reactions could also provide efficient routes for C-N bond formation between a halogenated quinoxaline precursor and azetidine (B1206935). researchgate.netnih.gov

| Potential Catalyst Type | Example Catalyst | Anticipated Advantages | Key Research Focus |

|---|---|---|---|

| Heteropolyoxometalates | CuH₂PMo₁₁VO₄₀/Al₂O₃ | High activity at room temperature, reusability, mild conditions. nih.gov | Optimization of catalyst loading and solvent system for the specific substrates. |

| Transition Metal Salts | CuSO₄·5H₂O, CrCl₂·6H₂O | Low cost, operational simplicity, high yields. researchgate.netorientjchem.org | Screening a wider range of metal salts and optimizing reaction stoichiometry. |

| Palladium Cross-Coupling | Pd(OAc)₂ with ligands | High functional group tolerance, precise C-N bond formation. | Development of specific ligand systems to facilitate the coupling of the strained azetidine ring. |

| Copper-Catalyzed | CuI with ligands | Cost-effective alternative to palladium, effective for N-heterocycle synthesis. nih.gov | Investigating ligand effects and reaction conditions to prevent side reactions. |

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern medicinal chemistry. While 2-(Azetidin-1-yl)-3-methylquinoxaline itself is achiral, future research could focus on developing asymmetric routes to introduce chirality into derivatives of this scaffold. This could be achieved by starting with enantiomerically pure precursors or by employing chiral catalysts.

One potential strategy involves the synthesis and use of chiral azetidine derivatives. Research has demonstrated the asymmetric synthesis of 2-substituted and other functionalized azetidines, which could serve as chiral building blocks. organic-chemistry.orgnih.govfigshare.com For example, metalated SAMP/RAMP hydrazones of N-Boc-azetidin-3-one can be used to prepare 2-substituted azetidin-3-ones with good enantioselectivity. nih.govresearchgate.net These chiral azetidines could then be coupled to the quinoxaline core.

Alternatively, research could pursue the development of a catalytic asymmetric synthesis where a prochiral precursor is converted into a chiral product. This might involve designing a chiral transition-metal catalyst that can stereoselectively facilitate the key bond-forming reaction, potentially leading to derivatives with axial chirality or stereocenters on substituents. The study of structure-chirality relationships in related steroidal quinoxalines provides a basis for understanding how substituents influence chiroptical properties, which would be essential for designing such syntheses. researchgate.net

In-depth Investigations of Excited State Dynamics via Advanced Spectroscopy and Computational Methods

Quinoxaline-based chromophores are of significant interest for their applications in optoelectronics, including as fluorescent materials and organic semiconductors. mdpi.com The future study of this compound will undoubtedly involve a deep dive into its photophysical properties to understand its behavior upon electronic excitation. This research is critical for evaluating its potential in materials science.

Advanced spectroscopic techniques will be central to this effort. Steady-state and time-resolved fluorescence spectroscopy would be used to determine key parameters such as absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes. researchgate.netresearchgate.net Investigating these properties in a range of solvents with varying polarities would provide insights into the nature of the excited state, such as the presence of intramolecular charge transfer (ICT) characteristics. nih.gov

These experimental investigations will be complemented by high-level computational methods. scispace.com Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed to model the electronic absorption spectra, predict the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and analyze the nature of the electronic transitions (e.g., n→π* or π→π*). nih.govscispace.com Such combined experimental and computational studies are essential for building a comprehensive picture of the excited state dynamics and guiding the design of new derivatives with tailored photophysical properties. researchgate.net

| Parameter | Experimental Technique | Computational Method | Information Gained |

|---|---|---|---|

| Absorption Maxima (λabs) | UV-Vis Spectroscopy | TD-DFT | Wavelengths of light absorbed, electronic transition energies. rasayanjournal.co.in |

| Emission Maxima (λem) | Fluorescence Spectroscopy | TD-DFT | Wavelengths of light emitted, information on the emissive excited state. researchgate.net |

| Fluorescence Quantum Yield (ΦF) | Integrating Sphere Fluorometry | - | Efficiency of the fluorescence process. |

| Excited State Lifetime (τ) | Time-Correlated Single Photon Counting (TCSPC) | - | Duration the molecule remains in the excited state. researchgate.net |

| Solvatochromism | UV-Vis & Fluorescence in various solvents | TD-DFT with solvent models | Changes in electronic structure and dipole moment upon excitation. nih.gov |

Theoretical Design of Novel Reactions and Reactivity Pathways

Computational chemistry offers a powerful tool for predicting the reactivity of molecules and designing novel synthetic transformations before they are attempted in the lab. Future theoretical research on this compound will likely focus on using quantum chemical methods, such as Density Functional Theory (DFT), to map out its chemical reactivity and explore new reaction pathways.

DFT calculations can be used to determine the electron density distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. This information helps predict the most likely sites for electrophilic or nucleophilic attack, guiding functionalization strategies. For example, by calculating the energies of potential intermediates and transition states, researchers can design new cyclization or ring-opening reactions involving either the quinoxaline or azetidine moiety.

Furthermore, theoretical studies can be used to design entirely new synthetic routes. By modeling the reaction mechanism of existing syntheses, researchers can identify rate-limiting steps and propose alternative pathways or catalysts to overcome these barriers. This in-silico approach can accelerate the discovery of more efficient and selective reactions, saving significant time and resources in the laboratory. nih.govscispace.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch methods to continuous flow chemistry is a major trend in modern chemical manufacturing, offering enhanced safety, efficiency, and control. researchgate.net A key future direction for the synthesis of this compound will be the development of a continuous flow process for its production. Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purity. nih.gov

Integrating this flow synthesis into an automated platform would further accelerate research. researchgate.net Automated systems can perform multi-step syntheses and reaction optimizations with minimal human intervention. beilstein-journals.org Such a platform could be used to rapidly generate a library of derivatives by varying the substituents on either the quinoxaline or azetidine rings. This automated library synthesis would be invaluable for structure-activity relationship (SAR) studies, allowing for the rapid screening of compounds for desired properties in fields such as materials science or medicinal chemistry. The development of a robust, automated flow synthesis represents a critical step towards the efficient and scalable production of this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Azetidin-1-yl)-3-methylquinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted quinoxaline precursors. For example, similar quinoxaline derivatives are prepared by reacting glyoxylic acid with o-phenylenediamine under acidic conditions . Adjusting solvent polarity (e.g., toluene vs. ethanol) and catalysts (e.g., tosic acid) can optimize cyclization efficiency. Reaction time and temperature (e.g., reflux vs. room temperature) also critically affect yield, as shown in protocols for analogous compounds .

Q. How can solubility and stability of this compound be experimentally determined for in vitro studies?

- Methodological Answer : Solubility is typically assessed using organic solvents (ethanol, acetone, ethyl acetate) via gravimetric or UV-Vis spectroscopy methods. Stability studies involve HPLC or NMR to monitor degradation under varying pH, temperature, and light exposure. For example, solubility profiles of structurally related 3-methylquinoxaline derivatives show high solubility in polar aprotic solvents but poor aqueous stability .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and azetidine ring integration. Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretching in quinoxaline cores). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data, as demonstrated for nitro-thiophene quinoxaline analogs .

Advanced Research Questions

Q. How can computational tools like quantum chemical calculations optimize the synthesis of this compound?

- Methodological Answer : Reaction path search algorithms (e.g., via ICReDD’s workflow) combine quantum mechanics (QM) and machine learning to predict feasible pathways. For example, transition-state modeling identifies energy barriers for azetidine ring formation, while solvent effects are simulated using COSMO-RS. These methods reduce trial-and-error experimentation, as shown in reaction design studies .

Q. How should researchers resolve contradictory data between theoretical predictions and experimental results in reactivity studies?

- Methodological Answer : Discrepancies often arise from unaccounted solvent interactions or steric effects. Validate computational models by:

- Re-examining solvent parameters (e.g., dielectric constant) in simulations.

- Conducting kinetic isotope effect (KIE) studies to probe reaction mechanisms.

- Cross-referencing with high-quality databases like NIST Chemistry WebBook for thermodynamic data .

Q. What strategies are recommended for evaluating the biological activity of this compound in anticancer research?

- Methodological Answer : Use structure-activity relationship (SAR) studies to link azetidine and methyl substituents to cytotoxicity. For example:

- Screen against cancer cell lines (e.g., MTT assays) with controls like cisplatin.

- Perform molecular docking to assess interactions with target proteins (e.g., DNA topoisomerases).

- Compare with established quinoxaline-based anticancer agents, noting azetidine’s role in enhancing membrane permeability .

Q. How can heterogeneous catalysis improve the scalability of this compound synthesis?

- Methodological Answer : Solid-supported catalysts (e.g., immobilized acids on silica) enhance reaction efficiency and recyclability. For example, tosic acid-functionalized mesoporous materials reduce side reactions in quinoxaline cyclization, as seen in analogous heterocyclic syntheses. Monitor catalyst lifetime and leaching via ICP-MS .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines:

- Use PPE (gloves, goggles) to avoid skin/eye contact (H315/H319 hazards) .

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from light, as quinoxalines often degrade photochemically .

Data Management

Q. How can chemical software enhance data reproducibility in studies of this compound?

- Methodological Answer : Platforms like Reaxys or Pistachio databases standardize reaction entries and spectral data. Virtual lab notebooks (e.g., LabArchives) ensure traceability of experimental parameters (e.g., stoichiometry, temperature gradients). Encryption protocols safeguard intellectual property while enabling collaborative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.